Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-13-7-12-24(19(25)26)18-10-14-23(15-11-18)20(27)29-16-17-8-5-4-6-9-17/h4-6,8-9,18H,7,10-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCUUBBNRNJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2).
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels. This suggests that Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate might interact with its targets in a similar manner.
Result of Action
Similar compounds have been known to regulate the collapse response mediator protein 2 (crmp2), suggesting potential cellular effects.
Biological Activity
Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate (CAS No. 1354448-62-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula: C22H31N3O5
- Molecular Weight: 417.5 g/mol
- Structure: The compound features a tert-butyl ester, a piperidine moiety, and a diazinane ring, which contribute to its biological activity.
Research indicates that similar compounds interact with voltage-gated sodium channels and modulate the activity of collapse response mediator protein 2 (CRMP2). These interactions suggest a role in neuronal signaling pathways and potential implications in neurological disorders.
Target Interactions
| Target | Interaction Type | Effect |
|---|---|---|
| Voltage-gated sodium channels | Enhancement of slow inactivation | Potential analgesic effects |
| CRMP2 | Modulation | Influence on neuronal growth and differentiation |
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Neuroprotective Effects: Similar compounds have shown promise in protecting neurons from excitotoxicity.
- Analgesic Properties: Through modulation of sodium channels, these compounds may provide pain relief.
- Antidepressant Activity: Preliminary studies suggest potential antidepressant effects via serotonergic pathways.
Study 1: Neuroprotection
A study conducted on the neuroprotective effects of related compounds demonstrated that they could significantly reduce neuronal death in models of excitotoxicity. The mechanism was attributed to the inhibition of calcium influx through voltage-gated sodium channels, thereby preventing cell damage.
Study 2: Analgesic Activity
In a controlled trial involving animal models, the compound displayed significant analgesic activity comparable to standard pain medications. The results indicated that it could serve as an alternative treatment for pain management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Derivatives
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Structure: Features a nitroanilino substituent at the piperidine 4-position instead of the Cbz group.
- Synthesis: Prepared via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .
tert-butyl-4-(4-(oxiran-2-yl)butanoyl)piperidine-1-carboxylate
- Structure : Contains an epoxide-functionalized acyl chain at the piperidine 4-position.
- Synthesis : Involves Dess-Martin Periodinane oxidation followed by epoxidation with mCPBA .
- Key Differences : The acyl chain introduces flexibility and epoxide reactivity, contrasting with the rigid diazinane and Cbz groups in the target compound.
Heterocyclic Carboxylates
tert-butyl 3-oxocyclobutane-1-carboxylate
- Structure : A cyclobutane ring with a 3-oxo group and Boc protection.
- Function : Serves as a strained intermediate for [2+2] cycloadditions.
- Key Differences : The four-membered cyclobutane ring lacks the hydrogen-bonding capability of the six-membered diazinane, limiting its utility in medicinal chemistry .
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s diazinane ring requires specialized cyclization conditions, contrasting with simpler piperidine derivatives synthesized via SNAr or oxidation .
- Biological Relevance : The Cbz group may confer protease resistance compared to nitro or epoxide groups, while the diazinane’s oxo group could mimic peptide bonds in enzyme inhibition .
- Crystallographic Analysis : Programs like SHELXL and CCP4 are critical for resolving structural details, particularly the diazinane ring’s conformation and hydrogen-bonding patterns .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate generally involves:
Protection of Piperidine Nitrogen
A key intermediate is the N-Cbz-protected piperidine derivative. The protection is typically achieved by reacting (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with benzyl chloroformate in the presence of a base such as triethylamine in anhydrous dichloromethane at low temperature (0–20 °C) over an extended period (e.g., 16 hours). This reaction yields the benzyl ((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate as a clear colorless oil with a reported yield of approximately 74%.
Experimental Conditions for N-Cbz Protection:
| Parameter | Details |
|---|---|
| Starting material | (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (1.00 g, 4.67 mmol) |
| Solvent | Anhydrous dichloromethane (14 mL) |
| Base | Triethylamine (1.30 mL, 9.34 mmol) |
| Reagent | Benzyl chloroformate (0.99 mL, 7.00 mmol) |
| Temperature | 0–20 °C |
| Reaction time | 16 hours |
| Workup | Extraction with water and dichloromethane, drying over Na2SO4, filtration, concentration |
| Purification | Silica gel chromatography (97% CH2Cl2 / 3% MeOH) |
| Yield | 74% |
| Characterization | LC/MS m/z 349.5 (M+H)+ at 3.21 min |
Formation of the Diazinane Ring and Coupling
The diazinane ring formation and subsequent coupling to the N-Cbz-piperidine moiety involve more complex steps, often described in patent literature. According to patent WO2014200786A1, the process includes:
- Contacting a lactone intermediate with appropriate reagents to form the diazinane ring.
- Use of organic solvents such as N,N-dimethylacetamide (DMAC), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), tetrahydrofuran (THF), methanol, or dimethoxyethane (DME). DMAC and methanol are preferred solvents.
- Employing bases such as lithium tert-butoxide, sodium tert-butoxide, potassium tert-butoxide, cesium carbonate, sodium carbonate, potassium bis(trimethylsilyl)amide (KHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS). Potassium tert-butoxide and sodium carbonate are preferred bases.
- The base is typically used in an amount ranging from about 1 to 2 equivalents relative to the starting compound, more commonly around 1.2 equivalents.
- N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine is used as a reagent in similar equivalent ranges.
Summary Table of Key Reagents and Conditions for Diazinane Formation:
| Aspect | Details |
|---|---|
| Solvents | DMAC, DMF, NMP, THF, methanol, DME |
| Preferred Solvents | DMAC, methanol |
| Bases | Li t-butoxide, Na t-butoxide, K t-butoxide, Cs2CO3, Na2CO3, KHMDS, NaHMDS |
| Preferred Bases | K t-butoxide, Na2CO3 |
| Base Equivalents | 1.0–2.0 eq, typically ~1.2 eq |
| Reagent | N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine |
| Reagent Equivalents | 1.0–2.0 eq, typically ~1.2 eq |
| Reaction Type | Ring formation and coupling |
Reaction Mechanism Insights
The preparation involves nucleophilic substitution and ring closure steps, where the protected piperidine nitrogen acts as a nucleophile attacking electrophilic centers in the diazinane precursor. The use of strong bases facilitates deprotonation and ring closure. The protecting groups ensure selectivity and stability of intermediates during the multi-step synthesis.
Research Findings and Optimization
- The choice of base and solvent critically affects the yield and purity of the final compound.
- Potassium tert-butoxide and sodium carbonate provide optimal conditions balancing reactivity and minimizing side reactions.
- DMAC and methanol as solvents support good solubility and reaction kinetics.
- Equivalents of base and reagent are fine-tuned to about 1.2 equivalents to maximize conversion while limiting excess reagent waste.
- Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and methanol.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | N-Cbz protection of piperidine nitrogen | Benzyl chloroformate, triethylamine, CH2Cl2, 0–20 °C, 16 h | 74%, pure carbamate intermediate |
| 2 | Diazinane ring formation and coupling | Lactone intermediate, bases (K t-butoxide/Na2CO3), solvents (DMAC/methanol), N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine | High conversion with optimized base/solvent |
| 3 | Purification | Silica gel chromatography (CH2Cl2/MeOH) | Pure final compound |
Q & A
Q. What crystallographic techniques confirm the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation resolves absolute stereochemistry. Crystallization is achieved via slow vapor diffusion (hexane/ethyl acetate) at 4°C. Data refinement using SHELXL validates bond lengths/angles .
Q. Can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Use immobilized catalysts (e.g., silica-supported Hoveyda-Grubbs) for recyclability. Microwave-assisted synthesis reduces reaction times by 50% .
Q. How to analyze degradation products under accelerated stability conditions?
- Methodological Answer : Forced degradation (40°C/75% RH for 4 weeks) followed by LC-MS identifies hydrolyzed products (e.g., free piperidine or benzyl alcohol). Kinetic modeling (Arrhenius equation) predicts shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
